2-[(2-chloro-4-fluorobenzyl)thio]-N-(2-mercapto-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
Overview
Description
2-[(2-chloro-4-fluorobenzyl)thio]-N-(2-mercapto-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C17H15ClFN3O2S3 and its molecular weight is 444.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 442.9998961 g/mol and the complexity rating of the compound is 614. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has explored the synthesis of thieno[2,3-d]pyrimidines, a core structure related to the compound , through reactions involving 2-aminothiophenes and isocyanates under microwave irradiation. This process yields a variety of derivatives, potentially useful for further chemical modification and pharmaceutical development (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).
Radioligands for Imaging
Studies on 2-phenylpyrazolo[1,5-a]pyrimidineacetamides as selective ligands for the translocator protein (18 kDa) highlight the potential of structurally related compounds in radiolabeling for PET imaging. Such applications are crucial for the non-invasive study of diseases at the molecular level (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).
Biological Activities
The synthesis and evaluation of new bioactive 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives have been reported, indicating potential anti-inflammatory, CNS depressant, and antimicrobial activities. This research suggests that compounds with similar structures could be explored for these biological activities (Ashalatha, Narayana, Raj, & Kumari, 2007).
Antimicrobial and Antitumor Properties
Furthermore, novel thienopyrimidine linked rhodanine derivatives have been prepared, showing significant in vitro antimicrobial activity. This underscores the potential of related compounds in developing new antimicrobial agents (Kerru, Maddila, Maddila, Sobhanapuram, & Jonnalagadda, 2019).
Antitumor Activity
There's also research on 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinones showing excellent in vitro antitumor properties, further illustrating the utility of structurally related compounds in cancer research (El-Azab, Abdel-Aziz, Ghabbour, & Al-Gendy, 2017).
Properties
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-N-(5,6-dimethyl-4-oxo-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O2S3/c1-8-9(2)27-15-14(8)16(24)22(17(25)20-15)21-13(23)7-26-6-10-3-4-11(19)5-12(10)18/h3-5H,6-7H2,1-2H3,(H,20,25)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVLCKSUYDKANO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=S)N2)NC(=O)CSCC3=C(C=C(C=C3)F)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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